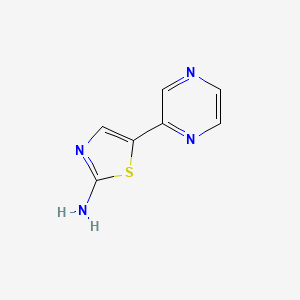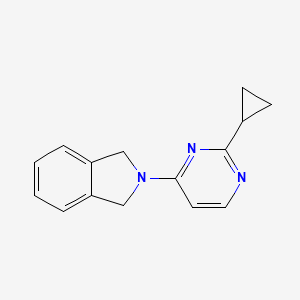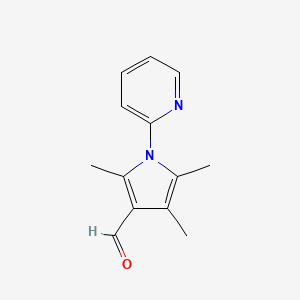
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as MTPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as organic field-effect transistors and organic solar cells.
Mecanismo De Acción
The mechanism of action of (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is not well understood, but it is believed to involve the formation of charge-transfer complexes between the compound and the surrounding environment. This results in the efficient transport of charges through the material, leading to its excellent electronic properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound, as it has not been extensively studied in this context. However, it is known to be a non-toxic compound, making it a safe candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile offers several advantages for lab experiments, including its ease of synthesis, non-toxic nature, and excellent electronic properties. However, its limitations include its relatively low solubility in common solvents, which can make it difficult to work with in certain contexts.
Direcciones Futuras
There are several future directions for research on (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, including its use in the development of high-performance organic electronic devices, its potential applications in the field of biotechnology, and its use as a building block for the synthesis of new materials with improved properties. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. Its excellent electronic properties make it a promising candidate for use in the development of high-performance electronic devices. Further research is needed to fully understand its potential and to explore its applications in other fields.
Métodos De Síntesis
(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can be synthesized through a multistep reaction process, which involves the condensation of m-toluidine and p-tolylthiourea, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained through purification and isolation techniques.
Propiedades
IUPAC Name |
(Z)-3-(3-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-14-6-8-17(9-7-14)19-13-23-20(22-19)18(12-21)11-16-5-3-4-15(2)10-16/h3-11,13H,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTBNRHKJIZEAQ-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC(=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)
![4-butyl-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2712577.png)

![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2712579.png)


![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)

![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)